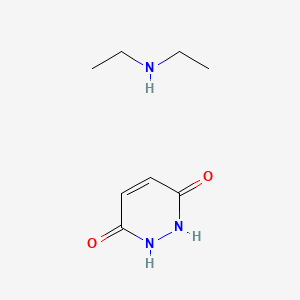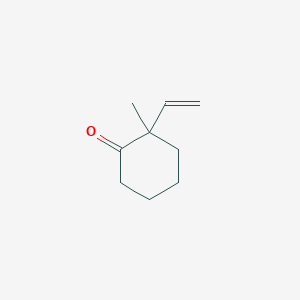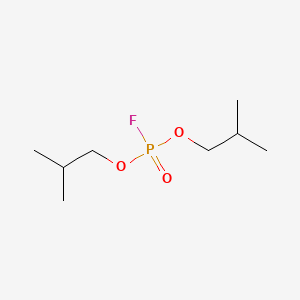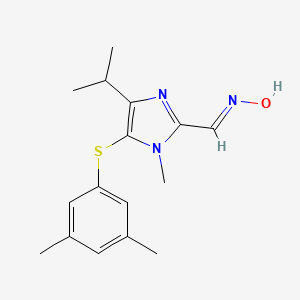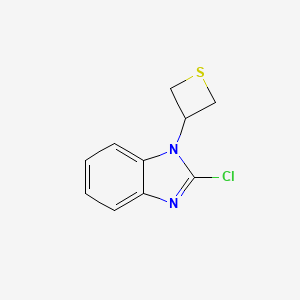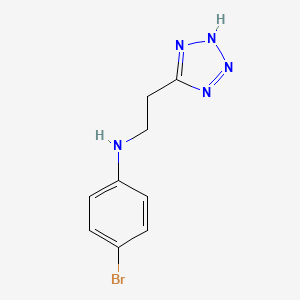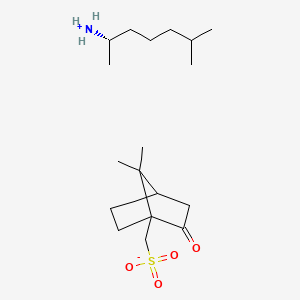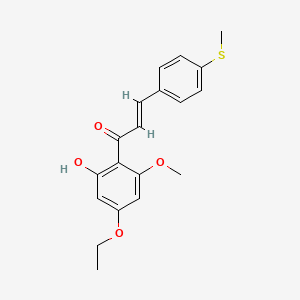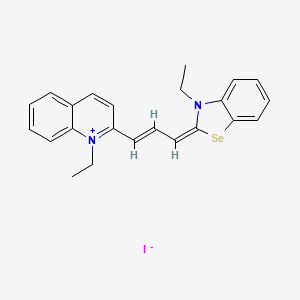
1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 276-697-2 is known as Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives. This compound is a type of surfactant, which is commonly used in various industrial applications due to its surface-active properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives typically involves the reaction of ethanolamine with long-chain fatty acids. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves heating the reactants to a specific temperature and maintaining this temperature for a certain period to allow the reaction to proceed to completion.
Industrial Production Methods
In industrial settings, the production of Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is obtained in a pure form, ready for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as surfactants in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in cell culture and molecular biology experiments to improve the efficiency of cell lysis and protein extraction.
Medicine: Investigated for their potential use in drug delivery systems due to their ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives involves their ability to reduce surface tension and form micelles. This property allows them to solubilize hydrophobic substances in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to enhanced solubility and stability of various compounds.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-iminobis-, N-C8-10-alkyl derivatives
- Ethanol, 2,2’-iminobis-, N-C16-20-alkyl derivatives
Uniqueness
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives are unique due to their specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes them particularly effective as surfactants in a wide range of applications compared to their shorter or longer chain counterparts.
Properties
CAS No. |
72491-44-2 |
|---|---|
Molecular Formula |
C23H23IN2Se |
Molecular Weight |
533.3 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoselenazole;iodide |
InChI |
InChI=1S/C23H23N2Se.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XSZVFOMMQLNORF-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2[Se]/C1=C/C=C/C3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2[Se]C1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


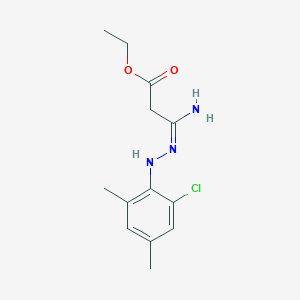

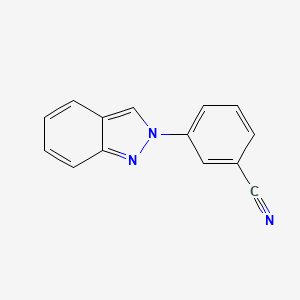
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

